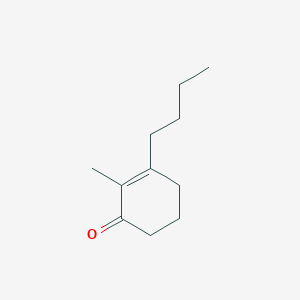
2,4,6-Trimethyl-1,8-naphthyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-Trimethyl-1,8-naphthyridine is a heterocyclic compound belonging to the naphthyridine family. This compound is characterized by its unique structure, which includes a naphthyridine core substituted with three methyl groups at positions 2, 4, and 6. Naphthyridines are known for their diverse biological activities and photochemical properties, making them significant in various fields of research and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trimethyl-1,8-naphthyridine can be achieved through several methods. One common approach involves the multicomponent reaction (MCR) of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl/ethyl cyanoacetate in the presence of a Lewis acid such as N-bromosulfonamide . Another method includes the Friedländer approach, which uses green strategies and metal-catalyzed synthesis .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and metal catalysts can enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions: 2,4,6-Trimethyl-1,8-naphthyridine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to achieve desired properties and functionalities.
Common Reagents and Conditions:
Oxidation: Selenium dioxide in dioxane can oxidize the methyl groups to form corresponding aldehydes.
Reduction: Sodium borohydride is commonly used for the reduction of aldehydes to alcohols.
Major Products Formed: The major products formed from these reactions include various substituted naphthyridines, which can be further utilized in different applications .
Wissenschaftliche Forschungsanwendungen
2,4,6-Trimethyl-1,8-naphthyridine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,4,6-Trimethyl-1,8-naphthyridine involves its interaction with specific molecular targets and pathways. For instance, it can bind to DNA and inhibit the proliferation of cancer cells by down-regulating key signaling pathways such as Akt, Erk, and NF-kB phosphorylation . Additionally, it can modulate immune responses by targeting the CB2 receptor and reducing TNF-α production .
Vergleich Mit ähnlichen Verbindungen
- 2,4,7-Trimethyl-1,8-naphthyridine
- 2-amino-1,8-naphthyridine
- 2,7-dimethyl-1,8-naphthyridine
Comparison: Compared to other similar compounds, 2,4,6-Trimethyl-1,8-naphthyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
54416-39-6 |
|---|---|
Molekularformel |
C11H12N2 |
Molekulargewicht |
172.23 g/mol |
IUPAC-Name |
2,4,6-trimethyl-1,8-naphthyridine |
InChI |
InChI=1S/C11H12N2/c1-7-4-10-8(2)5-9(3)13-11(10)12-6-7/h4-6H,1-3H3 |
InChI-Schlüssel |
MBQFVDZTIBMWRH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(N=C1)N=C(C=C2C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(3,16-Dimethyl-2,5-dioxo-1-oxacyclohexadec-3-en-6-yl)oxy]-4-oxobutanoate](/img/structure/B14632596.png)
![5-[(5,6-Dichloropyridazin-4-yl)sulfanyl]pyridazin-4-amine](/img/structure/B14632597.png)
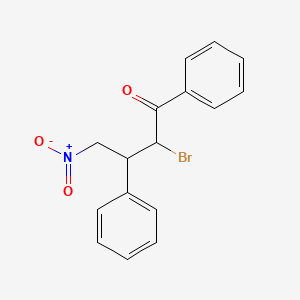
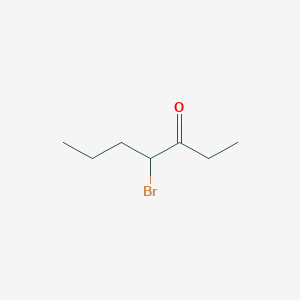
![[1-(2-Azidophenyl)ethylidene]hydrazine](/img/structure/B14632614.png)
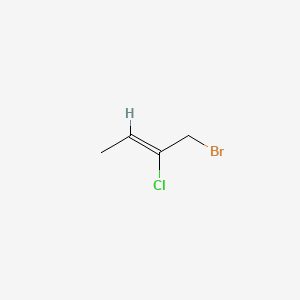
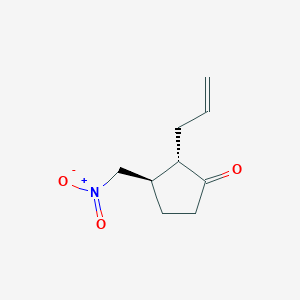


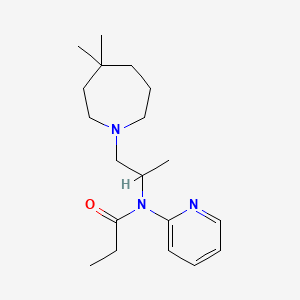
![{2-[(4-Chlorophenyl)sulfanyl]-5-methoxyphenyl}methanol](/img/structure/B14632630.png)
![(E)-but-2-enedioic acid;3-[3-(tert-butylamino)-2-hydroxypropoxy]benzaldehyde](/img/structure/B14632644.png)

